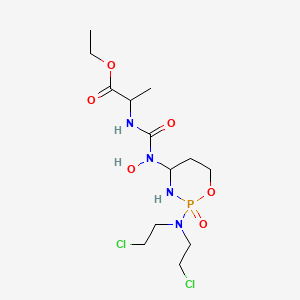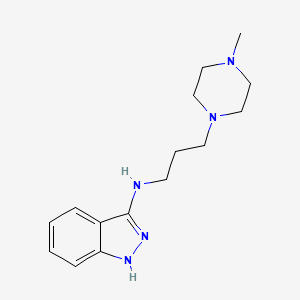
1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- is a compound belonging to the indazole family, which is known for its diverse biological activities.
Métodos De Preparación
The synthesis of 1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- involves several synthetic routes. One common method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation using oxygen as the terminal oxidant . Another approach involves the reductive cyclization of 2-azidobenzaldehydes with amines . Industrial production methods often employ these catalytic processes due to their efficiency and high yields.
Análisis De Reacciones Químicas
1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like tert-butyl nitrite in the presence of silver catalysts.
Reduction: Reductive cyclization reactions are commonly used in its synthesis.
Substitution: Electrophilic substitution reactions can occur, particularly at the nitrogen atoms of the indazole ring.
Common reagents used in these reactions include Cu(OAc)2, tert-butyl nitrite, and various organometallic reagents. The major products formed from these reactions are typically other indazole derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- involves its interaction with molecular targets such as tyrosine kinases. It acts as an effective hinge-binding fragment, binding to the hinge region of tyrosine kinases and inhibiting their activity . This inhibition leads to the disruption of signaling pathways involved in cell proliferation and survival, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- can be compared with other indazole derivatives, such as:
1H-Indazole-3-carboxamide: Known for its antiproliferative activity against neoplastic cell lines.
1H-Indazole-3-carboxylic acid: Used in the synthesis of various pharmaceuticals.
1H-Indazole-3-sulfonamide: Exhibits anti-inflammatory properties.
The uniqueness of 1H-Indazol-3-amine, N-(3-(4-methyl-1-piperazinyl)propyl)- lies in its specific structural features, which confer its potent anticancer activity and its ability to act as a hinge-binding fragment for tyrosine kinases .
Propiedades
Número CAS |
82819-18-9 |
|---|---|
Fórmula molecular |
C15H23N5 |
Peso molecular |
273.38 g/mol |
Nombre IUPAC |
N-[3-(4-methylpiperazin-1-yl)propyl]-1H-indazol-3-amine |
InChI |
InChI=1S/C15H23N5/c1-19-9-11-20(12-10-19)8-4-7-16-15-13-5-2-3-6-14(13)17-18-15/h2-3,5-6H,4,7-12H2,1H3,(H2,16,17,18) |
Clave InChI |
SKAMGHNAFBARFP-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCCNC2=NNC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



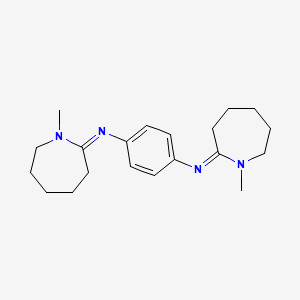

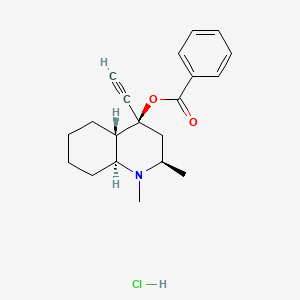
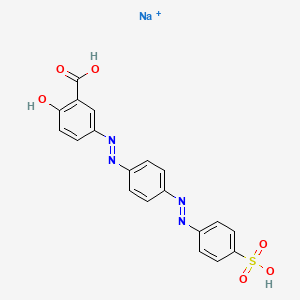
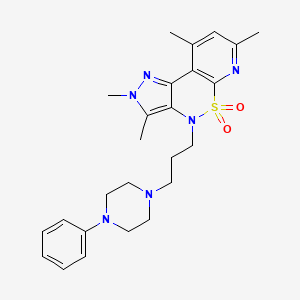
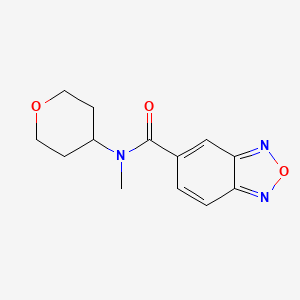

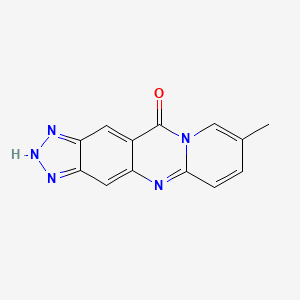
![9-(2-chlorophenyl)-N-hexadecyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12721422.png)
![N,N-dimethyl-2-(4,5,5-trioxo-3H-pyridazino[4,5-b][1,4]benzothiazin-10-yl)ethanamine oxide;hydrochloride](/img/structure/B12721425.png)
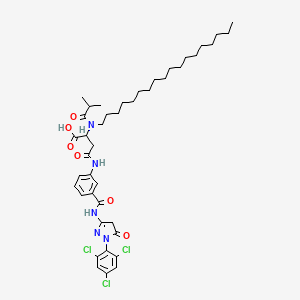
![2-[8-(hydroxy-phenyl-pyridin-2-ylmethyl)-3,5-dioxo-10-[phenyl(pyridin-2-yl)methylidene]-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]-N,N-dimethylacetamide](/img/structure/B12721432.png)
